molecular formula C18H19FN2O B4942619 2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide

2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No. B4942619
M. Wt: 298.4 g/mol
InChI Key: KDITWOFGYZSNPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and condensation processes. For example, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved, and its structure was confirmed by X-ray single-crystal diffraction, indicating the feasibility of synthesizing complex benzamide derivatives with specific substitutions (Wei Li et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically analyzed using X-ray crystallography, providing detailed information about the atomic arrangement and spatial configuration. The study by Wei Li et al. (2008) on a related compound revealed a monoclinic space group with specific dimensions, illustrating the compound's solid-state structure.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including interactions with metal ions, changes in pH, and solvent polarity effects. These reactions can significantly influence the compound's fluorescent properties and binding capabilities, as demonstrated in studies on similar benzamide-based compounds. For example, solvent polarity was shown to reconfigure fluorescent logic gates in benzamide derivatives, indicating the sensitivity of these compounds to their chemical environment (Gabriel Gauci & David C. Magri, 2022).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insight into the compound's stability and potential interactions in the solid state.

Chemical Properties Analysis

The chemical properties of 2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide, including reactivity, stability, and interaction with biological receptors, can be inferred from related studies. For instance, benzamide derivatives have been evaluated for their antimicrobial activity, indicating their potential utility in pharmaceutical applications (B. Priya et al., 2005).

properties

IUPAC Name

2-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-7-3-2-6-16(17)18(22)20-14-8-10-15(11-9-14)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDITWOFGYZSNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide

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